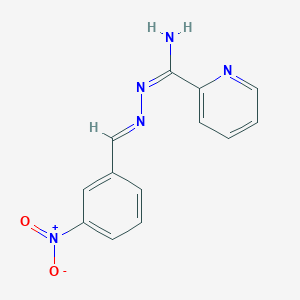
N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide, also known as NBPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NBPH is a yellow crystalline powder that is soluble in organic solvents and is stable at room temperature.
Wirkmechanismus
The mechanism of action of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is not fully understood. However, it is believed that N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide exerts its biological activity by binding to specific targets in the cell, such as enzymes or receptors. This binding may result in the inhibition of enzyme activity or the modulation of receptor function.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide inhibits the growth of cancer cells and reduces the replication of viruses and bacteria. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has been shown to exhibit antioxidant activity and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is its broad-spectrum biological activity, making it a useful tool for studying various biological processes. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide. One potential direction is the synthesis of analogs of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide with improved biological activity and reduced toxicity. Another direction is the investigation of the mechanism of action of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide, which may lead to the identification of new targets for drug development. Additionally, the use of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide as a fluorescent probe for the detection of metal ions may have applications in environmental monitoring and industrial processes. Overall, the potential applications of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide in various fields of scientific research make it an exciting area of study for future research.
Synthesemethoden
The synthesis of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide involves the reaction of 2-pyridinecarboximidohydrazide with 3-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide. The purity of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and biotechnology. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has been shown to exhibit antiviral, antibacterial, and antitumor activities. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
N'-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c14-13(12-6-1-2-7-15-12)17-16-9-10-4-3-5-11(8-10)18(19)20/h1-9H,(H2,14,17)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFMYLLBHWUBV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN=CC2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\N=C\C2=CC(=CC=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)

![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)



![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)


![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)